molecular formula C18H16FN3O2S B2645508 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1286703-47-6

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No. B2645508
CAS RN: 1286703-47-6
M. Wt: 357.4
InChI Key: MXEWKVQWBXFSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been condensed with different phenyl acetamide derivatives possessing a fluorine atom at the meta position . This results in the formation of compounds like 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, a fluorophenyl group, and a methylthio benzyl group .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives .

Scientific Research Applications

Antimicrobial Applications

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which include compounds structurally related to the specified chemical, demonstrated notable antimicrobial properties. These compounds, synthesized with fluorine atoms at the meta position of phenyl acetamide derivatives, exhibited high potency against a broad panel of bacterial and fungal strains, including Gram-positive bacteria (S. aureus and E. faecalis), Gram-negative bacteria (E. coli and P. aeruginosa), and fungi (C. albicans and A. niger). The presence of fluorine atoms significantly enhanced their antimicrobial efficacy, highlighting the importance of specific structural features in determining biological activity (Parikh & Joshi, 2014).

Anticancer and Cytotoxic Activities

Another study focused on the synthesis of novel derivatives containing the 1,3,4-oxadiazole moiety and evaluated their anticancer and cytotoxic activities. The derivatives were tested against various cancer cell lines, and some compounds showed promising activities, suggesting the potential of these molecules as anticancer agents. This research highlights the diverse applications of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Salahuddin et al., 2014).

Mechanism of Action

The mechanism of action of thiadiazole derivatives, including this compound, is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for this compound could involve further exploration of its potential as an antitumor agent, given the interest in thiadiazole derivatives for designing such agents . Additionally, the impact of the fluorine atom at the meta position in the phenyl ring on the compound’s properties could be a subject of further study .

properties

IUPAC Name

2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-25-15-7-5-12(6-8-15)11-20-16(23)10-17-21-22-18(24-17)13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEWKVQWBXFSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.